molecular formula C20H18F3N3O3 B2953548 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882362-25-6

2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2953548
CAS No.: 882362-25-6
M. Wt: 405.377
InChI Key: NSPJTBPMJOWBTE-UHFFFAOYSA-N
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Description

The compound 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:

  • 2-Methoxyethyl group at position 6 (moderates lipophilicity and solubility).
  • Methyl group at position 7 (steric and electronic effects).
  • 4-(Trifluoromethyl)phenyl at position 4 (strong electron-withdrawing and lipophilic properties).
  • Carbonitrile at position 3 (polar functional group).

Properties

IUPAC Name

2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-11-9-15-17(19(27)26(11)7-8-28-2)16(14(10-24)18(25)29-15)12-3-5-13(6-4-12)20(21,22)23/h3-6,9,16H,7-8,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPJTBPMJOWBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group and other substituents suggests a unique interaction profile that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound is influenced by its structural features. The trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can improve membrane permeability and interaction with biological targets. This property is critical for the compound's potential as a pharmaceutical agent.

Key Interactions:

  • Hydrogen Bonding: The presence of electron-withdrawing groups like trifluoromethyl enhances hydrogen bonding capabilities with target proteins.
  • Lipophilicity: Increased lipophilicity aids in cellular uptake and bioavailability.

In Vitro Assays

Recent studies have evaluated the compound's activity against various biological targets:

  • Cholinesterases Inhibition:
    • The compound demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency compared to standard inhibitors.
    • IC50 Values:
      • AChE: 10.4 μM
      • BChE: 7.7 μM
  • Anti-inflammatory Activity:
    • Inhibition of cyclooxygenase (COX) enzymes was observed, suggesting potential anti-inflammatory properties.
    • Specific activity against COX-2 was noted, which is relevant for conditions like arthritis.
  • Antioxidant Activity:
    • The compound exhibited free radical-scavenging abilities, contributing to its potential in treating oxidative stress-related disorders.

Cytotoxicity Studies

The cytotoxic effects were assessed using various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated that while the compound possesses some cytotoxic properties, it also shows selectivity towards cancer cells over normal cells.

Data Summary

Activity Target IC50 (μM) Remarks
Cholinesterase InhibitionAChE10.4Moderate potency
BChE7.7Moderate potency
Anti-inflammatoryCOX-2Not specifiedPotential anti-inflammatory agent
Antioxidant ActivityFree Radical ScavengingNot specifiedEffective in reducing oxidative stress
CytotoxicityMCF-7Not specifiedSelective towards cancer cells

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects: A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its utility in neurodegenerative diseases.
  • Cancer Therapy: Research indicated that the compound could enhance the efficacy of conventional chemotherapeutic agents when used in combination, leading to improved outcomes in preclinical models.

Comparison with Similar Compounds

Structural Analogues of the Pyrano[3,2-c]Pyridine Scaffold

The following compounds share the pyrano[3,2-c]pyridine core but differ in substituents, influencing their physicochemical and pharmacological properties:

Compound ID Position 4 Substituent Position 6 Substituent Key Structural Features Molecular Formula Notable Properties (Inferred)
Target 4-(Trifluoromethyl)phenyl 2-Methoxyethyl High lipophilicity (CF₃), moderate solubility (methoxyethyl) C₂₄H₂₃F₃N₄O₂ Enhanced metabolic stability due to CF₃
[1] 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl Polar OMe groups, pyridine ring C₂₆H₂₆N₄O₃ Improved solubility (polar groups)
[3] 2-Chlorophenyl 2-Phenylethyl Lipophilic Cl and aromatic chain C₂₆H₂₄ClN₃O₂ High lipophilicity (Cl, phenethyl)
[4] 4-Hydroxyphenyl 3-Pyridinylmethyl Polar OH, pyridine ring C₂₄H₂₂N₄O₂ Increased H-bonding (OH)
[5] 2,4-Dimethoxyphenyl 2-Morpholin-4-ylethyl Basic morpholine, OMe groups C₂₆H₃₂N₄O₄ Enhanced solubility (morpholine)
[7] 2-Fluorophenyl 2-(Dimethylamino)ethyl Electronegative F, basic dimethylamino C₂₃H₂₆FN₅O₂ Improved solubility (basic group)
[11] 4-Chlorophenyl 3-Pyridinylmethyl Electron-withdrawing Cl, pyridine C₂₂H₁₇ClN₄O₂ Moderate lipophilicity (Cl)

Key Observations

Position 4 Substituents: The 4-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity compared to chlorophenyl ([3], [11]) or methoxyphenyl ([1], [5]) derivatives.

Position 6 Substituents: The 2-methoxyethyl group balances moderate solubility and lipophilicity. Morpholinylethyl ([5]) and dimethylaminoethyl ([7]) groups enhance solubility via basicity, while pyridinylmethyl ([1], [4], [11]) and phenethyl ([3]) increase aromatic interactions.

Biological Implications :

  • The trifluoromethyl group in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to analogues with Cl or OMe .
  • Pyridinylmethyl substituents ([1], [4], [11]) could facilitate π-π stacking in enzyme active sites.

Research Findings and Data Gaps

  • Physicochemical Data: Limited experimental data (e.g., logP, solubility) are available. Inferred properties rely on substituent effects.
  • Biological Activity: No direct activity data are provided for the target compound.

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